3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
CAS No.: 22246-18-0
VCID: VC0194367
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-hydroxy-3,4-dihydroquinolin-2-one, is a heterocyclic organic compound with the molecular formula C9H9NO2. It features a quinolinone core with a hydroxyl group at the 7th position. It is a pale yellow solid with a melting point between 233-237 °C . The compound is slightly soluble in DMSO and methanol . This compound is valuable in scientific research and has a wide array of applications in chemistry, biology, medicine, and industry. It can be used as a building block for synthesizing more complex molecules. Researchers study it for its potential biological activities, including antimicrobial and anticancer properties, and its potential therapeutic effects in various diseases. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is also utilized in developing new materials and chemical processes. Furthermore, it can serve as a precursor in synthesizing aripiprazole, an antipsychotic medication, and is considered an antitumor agent . Similar to 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications. Researchers have synthesized 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate derivatives by reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with substituted benzoyl chlorides. These derivatives have demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. |
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CAS No. | 22246-18-0 |
Product Name | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) |
Standard InChIKey | LKLSFDWYIBUGNT-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
PubChem Compound | 2785758 |
Last Modified | Aug 15 2023 |
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